molecular formula C13H9N5 B13881787 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)imidazo[1,2-a]pyrimidine

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)imidazo[1,2-a]pyrimidine

Cat. No.: B13881787
M. Wt: 235.24 g/mol
InChI Key: ICKWIKKVHNTGEL-UHFFFAOYSA-N
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Description

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused ring structure, which includes both pyrrolo and imidazo moieties. It is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)imidazo[1,2-a]pyrimidine typically involves the condensation of substituted 2-aminopyridines with α-halo ketones, followed by cyclization. One common method includes the use of solid alumina and room temperature conditions for the cross-coupling of the pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)imidazo[1,2-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as the fibroblast growth factor receptor (FGFR). By binding to the ATP-binding site of FGFR, it inhibits the receptor’s kinase activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)imidazo[1,2-a]pyrimidine is unique due to its specific ring fusion and the presence of both pyrrolo and imidazo moieties, which contribute to its distinct biological activities and potential as a therapeutic agent.

Properties

Molecular Formula

C13H9N5

Molecular Weight

235.24 g/mol

IUPAC Name

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C13H9N5/c1-3-9-10(7-16-12(9)14-4-1)11-8-17-13-15-5-2-6-18(11)13/h1-8H,(H,14,16)

InChI Key

ICKWIKKVHNTGEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2C3=CN=C4N3C=CC=N4)N=C1

Origin of Product

United States

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